

Application Note: NMR Characterization of 4-Phenylmorpholine-2,6-dione

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Compound of Interest

Compound Name: 4-Phenylmorpholine-2,6-dione

CAS No.: 56956-66-2

Cat. No.: B1296701

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H,

C) Analyte: **4-Phenylmorpholine-2,6-dione** (C

H

NO

) CAS: 92-53-5 (Generic for 4-phenylmorpholine; specific anhydride form is less common, often synthesized in situ or specialized). Synonyms:

-Phenyliminodiacetic anhydride;

-Phenyldiglycolic anhydride.

Structural Analysis & Chemometrics

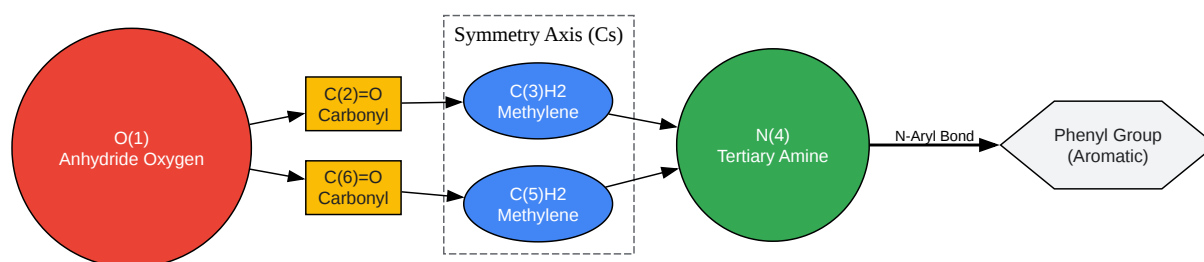
The molecule consists of a morpholine-2,6-dione core, which is effectively a cyclic anhydride interrupted by a nitrogen atom. The

-phenyl substitution creates a system with

symmetry (assuming rapid rotation of the phenyl ring or a planar conformation), rendering the two methylene groups (C3 and C5) chemically equivalent.

Structural Visualization & Numbering

The following diagram illustrates the connectivity and symmetry-derived equivalence used for spectral assignment.



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Figure 1: Connectivity graph of **4-Phenylmorpholine-2,6-dione** showing the equivalence of C3/C5 and C2/C6 due to symmetry.

Experimental Protocols

Sample Preparation (Critical)

This compound is an anhydride and is susceptible to hydrolysis, converting it back to the ring-opened dicarboxylic acid (N-phenyliminodiacetic acid). Moisture exclusion is paramount.^[1]

- Solvent Selection: Use DMSO-

(dried over molecular sieves) or CDCl₃

(neutralized/dried).

- Note: DMSO-

is preferred for solubility, but CDCl_3

is better for detecting trace hydrolysis (acid protons appear distinct).

- Concentration: Prepare a 10–15 mg/mL solution for

H and 30–50 mg/mL for

C.

- Vessel: Use a 5 mm NMR tube, oven-dried at 110°C. Cap immediately under nitrogen/argon atmosphere if possible.

Acquisition Parameters

Parameter	H NMR	C NMR
Frequency	400 MHz or higher	100 MHz or higher
Spectral Width	-2 to 14 ppm	-10 to 220 ppm
Relaxation Delay (D1)	1.0 s (min)	2.0 s (ensure Quantitation)
Scans (NS)	16 - 64	1024 - 4096
Temperature	298 K (25°C)	298 K (25°C)

Spectral Analysis: H NMR

The proton spectrum is characterized by a distinct singlet for the morpholine ring protons and a multiplet for the aromatic ring.

Assignment Table (Predicted/Reference)

Chemical Shift (, ppm)*	Multiplicity	Integration	Assignment	Structural Logic
4.30 – 4.60	Singlet (s)	4H	H-3, H-5	Diagnostic Peak. Methylene protons flanked by N-Ph and C=O. The singlet arises because H-3 and H-5 are chemically equivalent and isolated (no vicinal coupling).
7.20 – 7.35	Multiplet (m)	2H/1H	Ar-H (Ortho/Para)	Phenyl protons. The ortho protons may shift upfield slightly due to N-conjugation compared to a standard benzene.
7.40 – 7.55	Multiplet (m)	2H	Ar-H (Meta)	Meta protons on the phenyl ring.

*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by ± 0.2 ppm depending on solvent (DMSO vs. CDCl₃).

).

Coupling Analysis

- Methylene Singlet: The lack of splitting for the CH

peak is the primary confirmation of the closed ring structure. If the ring opens (hydrolysis), these protons often become diastereotopic or shift significantly, sometimes splitting if the symmetry is broken by a chiral environment or restricted rotation.

- Aromatic Region: Typical monosubstituted benzene pattern.^{[1][2]} Look for a triplet (para), triplet (meta), doublet (ortho) pattern if resolution is high, otherwise a complex multiplet.

Spectral Analysis: C NMR

The carbon spectrum confirms the anhydride functionality and the symmetry of the molecule.

Assignment Table

Chemical Shift (, ppm)	Type	Assignment	Structural Logic
53.0 – 58.0	CH	C-3, C-5	Methylene carbons. Alpha to both Nitrogen and Carbonyl. ^{[1][2][3]}
118.0 – 122.0	CH	Ar-C (Ortho)	Aromatic carbons ortho to the Nitrogen.
123.0 – 126.0	CH	Ar-C (Para)	Aromatic carbon para to the Nitrogen.
129.0 – 130.0	CH	Ar-C (Meta)	Aromatic carbons meta to the Nitrogen.
145.0 – 148.0	C (quat)	Ar-C (Ipso)	Quaternary aromatic carbon attached to Nitrogen.
166.0 – 170.0	C=O (quat)	C-2, C-6	Diagnostic Peak. Anhydride carbonyls. Typically deshielded relative to amides but shielded relative to ketones. ^{[1][2]}

Quality Control & Troubleshooting

Impurity Profiling: Hydrolysis

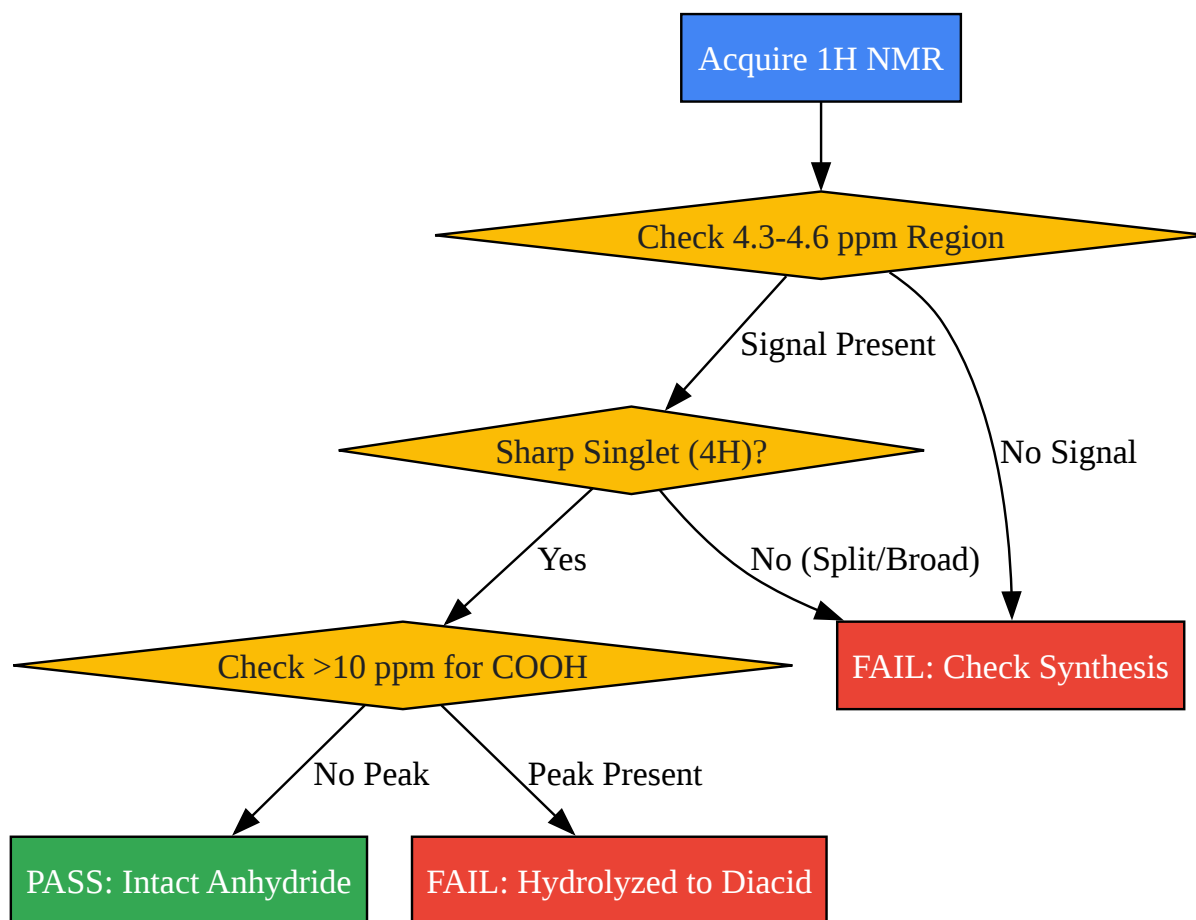
The most common failure mode for this application is the presence of

-phenyliminodiacetic acid (the hydrolysis product).

- Indicator 1 (Proton NMR): Appearance of a broad singlet >10 ppm (Carboxylic Acid -COOH).
- Indicator 2 (Shift Change): The methylene singlet at ~4.5 ppm will shift (usually upfield to ~4.0-4.1 ppm) upon ring opening.
- Indicator 3 (Complexity): If the symmetry is broken (rare in simple hydrolysis, but possible in partial derivatives), the singlet may split.

Validation Workflow

Use the following logic flow to validate your sample:



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Figure 2: Logic gate for validating the integrity of **4-Phenylmorpholine-2,6-dione**.

References

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- Mizrahi, B., & Domb, A. J. (2009).[5] Anhydride Prodrug of Ibuprofen and Acrylic Polymers. ResearchGate. (Provides context on anhydride stability and NMR characterization of related anhydride linkages). Available at: [\[Link\]](#)

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Sources

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